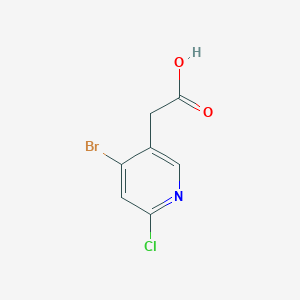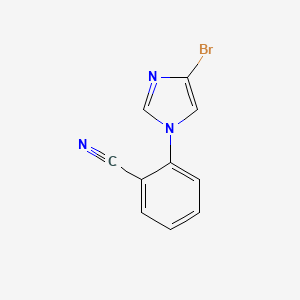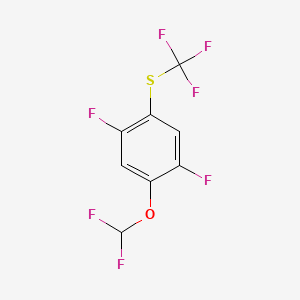
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO. This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-(chloromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary based on the specific enzyme or receptor being targeted .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the chloropropanone moiety, which may result in different reactivity and applications.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H11Cl2NO |
|---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2 |
InChI-Schlüssel |
UPGYCZZZMOFALL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)CCCl)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)











![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)

